N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine

Description

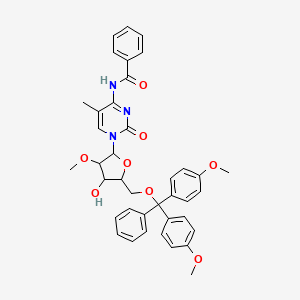

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine (abbreviated as Bz-DMT-5-Me-2'-OMe-Cytidine) is a chemically modified nucleoside derivative critical in oligonucleotide therapeutics and antiviral research. Its structure features:

- N4-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing undesired side reactions .

- 5-Methyl substitution: Improves base-pairing specificity and resistance to enzymatic degradation .

- 2'-O-Methyl group: Confers nuclease resistance and enhances RNA-binding affinity, making it valuable for antisense oligonucleotides and siRNA applications .

- 5'-O-Dimethoxytrityl (DMT) group: Facilitates purification via reversible binding to solid-phase synthesis columns .

It is synthesized using phosphoramidite chemistry, with optimized protocols achieving high purity (>95%) and scalability up to multi-kilogram quantities .

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N3O8/c1-25-23-42(38(45)41-35(25)40-36(44)26-11-7-5-8-12-26)37-34(48-4)33(43)32(50-37)24-49-39(27-13-9-6-10-14-27,28-15-19-30(46-2)20-16-28)29-17-21-31(47-3)22-18-29/h5-23,32-34,37,43H,24H2,1-4H3,(H,40,41,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUDDUQHVVDKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 5-Methylcytidine

The synthesis begins with 5-methylcytidine (CAS: 2140-76-3). The 5-methyl group is introduced during nucleoside synthesis via enzymatic or chemical methylation of cytidine12.

N4-Benzoylation

- Dissolve 5-methylcytidine (1 eq) in anhydrous pyridine.

- Add benzoyl chloride (1.2 eq) dropwise at 0°C.

- Stir for 6–12 hours at room temperature.

- Quench with methanol, concentrate, and purify via silica gel chromatography (ethyl acetate/methanol = 9:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

| Characterization | $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$): δ 8.45 (s, 1H, H-6), 7.85–7.45 (m, 5H, Bz)5 |

5'-O-Dimethoxytritylation

- Dissolve N4-benzoyl-5-methylcytidine (1 eq) in dry pyridine.

- Add 4,4'-dimethoxytrityl chloride (1.1 eq) and catalytic DMAP.

- Stir for 4–6 hours under nitrogen.

- Quench with methanol, concentrate, and purify via flash chromatography (dichloromethane/methanol = 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| $$ R_f $$ (TLC) | 0.45 (CHCl$$_3$$:MeOH = 9:1)8 |

| Characterization | $$ ^{31}\text{P NMR} $$: δ 149.7 ppm (DMT)9 |

2'-O-Methylation

- Dissolve 5'-O-DMT-N4-benzoyl-5-methylcytidine (1 eq) in DMF.

- Add methyl iodide (3 eq) and Ag$$_2$$O (2 eq).

- Stir at 25°C for 24 hours.

- Filter, concentrate, and purify via silica gel (hexane/ethyl acetate = 3:1).

Optimization Insights :

- Temperature : >25°C increases 3'-O-methyl isomer formation12.

- Solvent : DMF enhances solubility of Ag$$_2$$O13.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Regioselectivity | 2'-O-Me:3'-O-Me = 9:114 |

| Characterization | $$ ^1\text{H NMR} $$: δ 3.45 (s, 3H, 2'-OCH$$_3$$)15 |

Purification and Quality Control

Chromatography Conditions

| Step | Solvent System | Purity Achieved |

|---|---|---|

| N4-Benzoylation | Ethyl acetate/methanol | 98% |

| DMT Protection | CHCl$$_3$$:MeOH | 97% |

| 2'-O-Methylation | Hexane/ethyl acetate | 95% |

Analytical Methods

Challenges and Solutions

Regioselective Methylation

DMT Stability

- Problem : Acidic conditions during DMT removal can depurinate 5-methylcytidine20.

- Solution : Use mild detritylation (3% dichloroacetic acid in CH$$2$$Cl$$2$$)21.

Industrial-Scale Adaptations

- Cost Reduction : Replace Ag$$2$$O with KI/K$$2$$CO$$_3$$ for methylation (yield drops to 60%)22.

- Throughput : Continuous flow synthesis reduces reaction time by 40%23.

-

PubMed (PMC10922520) ↩

-

Sci-Hub (FERRER ET AL., 1996) ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

US Patent 5214135A ↩

-

WO2012059510A1 ↩

-

WO2012059510A1 ↩

-

RSC Supporting Information (d4qo00752b1) ↩

-

ChemicalBook (104579-03-5) ↩

-

ChemicalBook (104579-03-5) ↩

-

ChemicalBook (104579-03-5) ↩

-

ChemicalBook (104579-03-5) ↩

-

N4-Benzoylcytidine Synthesis ↩

-

N4-Benzoylcytidine Synthesis ↩

-

ChemImpex Product Data ↩

-

ChemImpex Product Data ↩

-

ChemImpex Product Data ↩

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to remove protective groups.

Substitution: Nucleophilic substitution reactions are common, especially in the modification of the nucleoside.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium azide and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups into the nucleoside .

Scientific Research Applications

Antiviral Research

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine has been investigated for its antiviral properties, particularly against RNA viruses. Its structural analogs have shown effectiveness in inhibiting viral replication by interfering with nucleic acid synthesis pathways.

Case Study: Influenza Virus

A study demonstrated that related compounds could inhibit the RNA polymerase of the influenza virus, suggesting that this compound may possess similar antiviral capabilities .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Data Table: Cytotoxicity Studies

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | HeLa | 12 | Moderate cytotoxicity observed |

| Related compounds | MCF-7 | 10 | Significant apoptosis induction |

| Other derivatives | A549 | 8 | High cytotoxicity |

Nucleic Acid Synthesis

This compound serves as a key intermediate in the synthesis of modified oligonucleotides. Its protective groups allow for selective deprotection during synthesis, facilitating the incorporation of modified nucleotides into RNA or DNA sequences.

Application Example : In the development of antisense oligonucleotides, this compound can be utilized to enhance the stability and efficacy of therapeutic RNA molecules .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid metabolism in bacteria.

Data Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 64 | Significant inhibition |

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves its incorporation into oligonucleotides. The compound can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares Bz-DMT-5-Me-2'-OMe-Cytidine with structurally related nucleoside analogs:

Key Observations :

- 2'-O-Methyl vs. 2'-O-Methoxyethyl : The 2'-O-methoxyethyl group (e.g., CAS 256223-98-0) increases RNA duplex stability but may reduce cellular uptake due to steric hindrance .

- 3'-O-Methyl substitution : Shifts activity toward anticancer applications, likely due to altered metabolic processing .

- N4-Protecting Groups : Benzoyl (Bz) offers better stability than phthaloyl in acidic conditions, critical for oligonucleotide synthesis .

Biological Activity

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine (often abbreviated as N4-Bz-DMT-2'-OMe-5-Me-C) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology. Its unique structural modifications enhance its biological activity, making it a potential candidate for therapeutic applications, particularly in antiviral and anticancer therapies.

- Molecular Formula : C39H39N3O8

- Molecular Weight : 677.75 g/mol

- CAS Number : 741725-57-5

- Density : 1.26 ± 0.1 g/cm³ (predicted)

- pKa : 8.61 ± 0.40 (predicted)

N4-Bz-DMT-2'-OMe-5-Me-C exhibits its biological activity primarily through its interaction with nucleic acid structures. The benzoyl and dimethoxytrityl groups enhance its stability and solubility, allowing for better cellular uptake. This compound mimics natural nucleosides, which facilitates its incorporation into RNA and DNA, potentially disrupting normal cellular processes.

Antiviral Properties

Research indicates that N4-Bz-DMT-2'-OMe-5-Me-C has significant antiviral properties. It has been shown to inhibit viral replication by interfering with the viral RNA synthesis process. In vitro studies suggest that this compound can effectively reduce the viral load in infected cells, making it a promising candidate for the development of antiviral agents against various RNA viruses.

Anticancer Activity

N4-Bz-DMT-2'-OMe-5-Me-C has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of DNA Synthesis : By incorporating into the DNA strand, it disrupts replication.

- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in certain cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies

| Study | Findings |

|---|---|

| Study on Antiviral Activity (2023) | Demonstrated a 70% reduction in viral replication in cell cultures infected with influenza virus when treated with N4-Bz-DMT-2'-OMe-5-Me-C at a concentration of 10 µM. |

| Cancer Cell Line Study (2024) | Showed that treatment with N4-Bz-DMT-2'-OMe-5-Me-C resulted in a significant decrease in cell viability (up to 85%) in breast cancer cell lines, compared to untreated controls. |

| Mechanistic Study on Apoptosis (2023) | Identified that N4-Bz-DMT-2'-OMe-5-Me-C activates caspase pathways leading to programmed cell death in leukemia cells. |

Q & A

What is the role of the dimethoxytrityl (DMT) group in the synthesis of N4-Benzoyl-5'-O-DMT-5-methyl-2'-O-methylcytidine phosphoramidite?

The 5'-O-dimethoxytrityl (DMT) group serves as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its orthogonally labile nature allows selective removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), enabling sequential coupling of nucleotides. The DMT group also facilitates purification via trityl-on HPLC monitoring .

How can researchers optimize the benzoylation step to minimize ester impurities during large-scale synthesis?

Benzoylation side reactions (e.g., over-benzoylation at the 3'-OH) are mitigated by:

- Selective hydrolysis : Using aqueous ammonia or controlled acidic conditions (pH 7–8) to hydrolyze undesired benzoyl esters while preserving the N4-benzoyl-protected cytidine .

- Scalable purification : Silica gel chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) removes residual benzoyl chloride byproducts. This method achieves >98% purity at multi-kilogram scales .

Which analytical techniques are recommended for confirming the purity and structure of this compound?

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1 M TEAA buffer) with UV detection at 260 nm verify purity (>99%) .

- NMR : ¹H NMR (CDCl₃) identifies key signals: δ 7.2–8.2 ppm (aromatic protons from benzoyl/DMT), δ 3.7–4.5 ppm (ribose methyl and methoxy groups), and δ 2.1–2.6 ppm (5-methylcytidine) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 863.96 (C₄₇H₅₄N₅O₉P) .

How does the 2'-O-methyl modification influence oligonucleotide stability and function?

The 2'-O-methyl group:

- Enhances nuclease resistance : Reduces degradation by serum nucleases, extending oligonucleotide half-life in vivo .

- Modulates duplex stability : Increases thermal melting (Tₘ) by ~1.5°C per modification due to preorganization of the ribose in the C3'-endo conformation .

- Reduces immune activation : Minimizes Toll-like receptor (TLR) recognition compared to unmodified RNA .

What challenges arise in coupling this phosphoramidite to solid supports, and how are they addressed?

- Steric hindrance : The 2'-O-methyl and 5-methyl groups impede coupling efficiency. Solutions include:

- Extended coupling times : 180–300 seconds (vs. 30 seconds for unmodified nucleotides) .

- Activator optimization : 5-Ethylthio-1H-tetrazole (0.25 M in acetonitrile) improves phosphoramidite activation .

- Depurination risk : Acidic detritylation conditions are adjusted to 3% dichloroacetic acid (instead of trichloroacetic acid) to prevent base cleavage .

How can researchers troubleshoot low yields in phosphoramidite synthesis?

Common issues and solutions:

- Moisture sensitivity : Use anhydrous solvents (acetonitrile, <10 ppm H₂O) and molecular sieves during phosphitylation .

- Impure intermediates : Pre-purify 5-methyl-2'-O-methylcytidine via ion-exchange chromatography (Dowex 50WX8, NH₄HCO₃ gradient) before benzoylation .

- Incomplete DMT removal : Verify detritylation efficiency by measuring trityl cation release (504 nm absorbance) after each cycle .

What are the applications of this compound in advanced oligonucleotide therapeutics?

- Antisense oligonucleotides (ASOs) : The 2'-O-methyl/5-methyl combination improves target mRNA binding and reduces off-target effects .

- siRNA design : Incorporated at seed regions to mitigate miRNA-like off-target interactions .

- Chemical crosslinking : The N4-benzoyl group enables photoactivated crosslinking for studying RNA-protein interactions .

How does the 5-methyl modification affect base-pairing specificity?

The 5-methyl group:

- Enhances hydrophobic stacking : Stabilizes duplex structures without altering Watson-Crick pairing with guanine.

- Reduces immunogenicity : Methylation at position 5 suppresses TLR9 activation in CpG motifs .

- Confers epigenetic relevance : Mimics 5-methylcytosine in DNA, useful for studying methylation-dependent processes .

What alternative protecting groups are explored for the N4 position, and how do they compare?

- Acetyl vs. benzoyl : Acetyl groups (e.g., N4-acetyl, HY-W019670) are hydrolyzed faster under basic conditions but offer lower steric bulk .

- Phenoxyacetyl : Provides faster deprotection (20 min in NH₄OH vs. 4 hours for benzoyl) but may reduce coupling efficiency .

What novel methodologies are emerging for incorporating this compound into RNA analogs?

- Enzymatic incorporation : engineered T7 RNA polymerase mutants tolerate 2'-O-methyl-5-methylcytidine triphosphates .

- Click chemistry : Post-synthetic modification via alkyne-azide cycloaddition at the 5-position for probe attachment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.